molecular formula C19H18N2O5S B15142447 Cox-2-IN-13

Cox-2-IN-13

Cat. No.: B15142447
M. Wt: 386.4 g/mol
InChI Key: PQVXNOUEEGFMNE-UHFFFAOYSA-N
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Description

Cox-2-IN-13 is a selective cyclooxygenase-2 (COX-2) inhibitor. Cyclooxygenase-2 is an enzyme that plays a significant role in the inflammatory process and is involved in the synthesis of prostaglandins from arachidonic acid. Selective COX-2 inhibitors, such as this compound, are designed to reduce inflammation and pain while minimizing gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 enzymes .

Preparation Methods

The synthesis of Cox-2-IN-13 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted aromatic compound, followed by a series of reactions such as nitration, reduction, and acylation to introduce the necessary functional groups. The final step involves the coupling of the intermediate with a suitable reagent to form this compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Cox-2-IN-13 undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but may include various oxidized, reduced, or substituted derivatives of this compound .

Scientific Research Applications

Cox-2-IN-13 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of COX-2 and its effects on prostaglandin synthesis.

    Biology: Employed in cell culture studies to investigate the role of COX-2 in inflammation and cancer.

    Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory diseases, such as arthritis, and certain types of cancer.

    Industry: Utilized in the development of new anti-inflammatory drugs with improved safety profiles .

Mechanism of Action

Cox-2-IN-13 exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins. By blocking this enzyme, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. The molecular targets and pathways involved include the binding of this compound to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid .

Comparison with Similar Compounds

Cox-2-IN-13 can be compared with other selective COX-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib. These compounds share a similar mechanism of action but differ in their chemical structures, selectivity, and safety profiles. For example:

This compound is unique in its specific chemical structure, which may offer advantages in terms of selectivity and reduced side effects compared to other COX-2 inhibitors.

Properties

Molecular Formula

C19H18N2O5S

Molecular Weight

386.4 g/mol

IUPAC Name

4-[3-[2-(4-methylphenyl)-2-oxoethyl]-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C19H18N2O5S/c1-12-2-4-13(5-3-12)17(22)10-14-11-18(23)21(19(14)24)15-6-8-16(9-7-15)27(20,25)26/h2-9,14H,10-11H2,1H3,(H2,20,25,26)

InChI Key

PQVXNOUEEGFMNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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